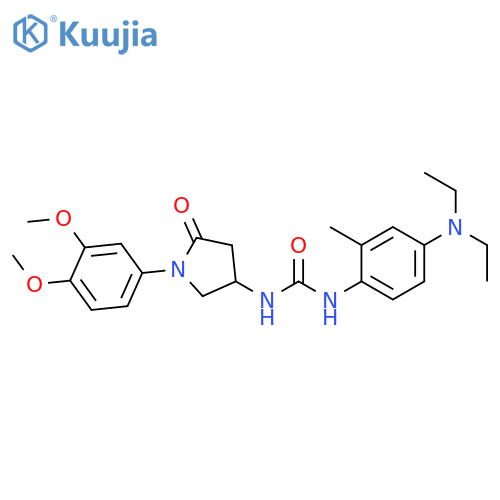Cas no 894021-38-6 (1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea)
1-4-(ジエチルアミノ)-2-メチルフェニル-3-1-(3,4-ジメトキシフェニル)-5-オキソピロリジン-3-イル尿素は、複雑な尿素誘導体であり、有機合成や医薬品開発における中間体として重要な役割を果たします。この化合物は、ジエチルアミノ基とジメトキシフェニル基を有する特異な構造を持ち、高い反応性と選択性を示します。特に、ピロリジン環と尿素部位の組み合わせにより、生体適合性や分子認識能が向上しており、薬理活性化合物の設計に有用です。また、その安定性と溶解性のバランスが良好なため、実験室規模から工業生産まで幅広い応用が可能です。

894021-38-6 structure
商品名:1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
CAS番号:894021-38-6
MF:C24H32N4O4
メガワット:440.535285949707
CID:5512584
1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 化学的及び物理的性質
名前と識別子
-
- Urea, N-[4-(diethylamino)-2-methylphenyl]-N'-[1-(3,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-
- 1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea
-
- インチ: 1S/C24H32N4O4/c1-6-27(7-2)18-8-10-20(16(3)12-18)26-24(30)25-17-13-23(29)28(15-17)19-9-11-21(31-4)22(14-19)32-5/h8-12,14,17H,6-7,13,15H2,1-5H3,(H2,25,26,30)
- InChIKey: PKMOYBCRMIQNTA-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(N(CC)CC)C=C1C)C(NC1CC(=O)N(C2=CC=C(OC)C(OC)=C2)C1)=O
1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2024-2621-3mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-100mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-40mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-20μmol |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-4mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-2mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-75mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-25mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-1mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2024-2621-20mg |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
894021-38-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
894021-38-6 (1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
